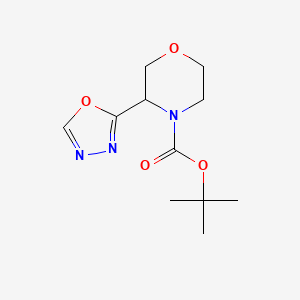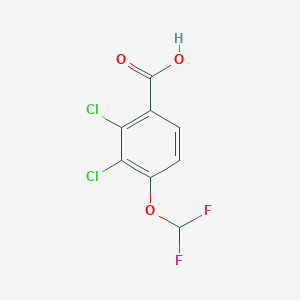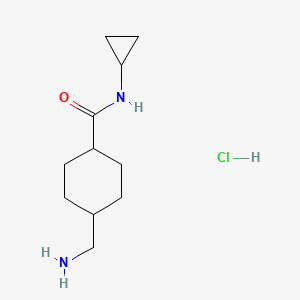
4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride
Vue d'ensemble
Description
4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride (4-AMC-HCl) is a cyclic amide compound that is used in scientific research for its ability to inhibit the activity of monoamine oxidase (MAO). It is a structural analog of the naturally occurring neurotransmitter serotonin and is commonly used in studies of the MAO enzyme and its role in the regulation of neurotransmitter levels in the brain. 4-AMC-HCl has also been used in studies of the effects of serotonin on behavior, as well as in studies of the effects of MAO inhibitors on behavior.
Mécanisme D'action
4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride acts as an MAO inhibitor by binding to the enzyme and blocking its activity. This binding prevents the MAO enzyme from breaking down neurotransmitters, resulting in an increase in the levels of these neurotransmitters in the brain. The increase in neurotransmitter levels is thought to be responsible for the effects of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride on behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride depend on the levels of neurotransmitters in the brain. At low levels, 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride can cause an increase in alertness, concentration, and energy. At higher levels, 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride can cause an increase in aggression, impulsivity, and risk-taking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride in lab experiments is its ability to inhibit the activity of MAO. This allows researchers to study the effects of increased levels of neurotransmitters in the brain. The main limitation of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride is that it is not as potent as other MAO inhibitors, so it may not be effective in some experiments.
Orientations Futures
There are several potential future directions for research involving 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride. One is to study the effects of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride on behavior in humans, as well as its potential therapeutic applications. Another is to investigate the long-term effects of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride on the brain, including its effects on learning and memory. Additionally, research could be conducted to develop more potent and selective MAO inhibitors based on the structure of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride. Finally, research could be conducted to further understand the biochemical and physiological effects of 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride, as well as its potential side effects.
Applications De Recherche Scientifique
4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride is used in scientific research as an MAO inhibitor. MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride can increase the levels of these neurotransmitters in the brain. This has led to its use in studies of the effects of serotonin on behavior, as well as in studies of the effects of MAO inhibitors on behavior.
Propriétés
IUPAC Name |
4-(aminomethyl)-N-cyclopropylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h8-10H,1-7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILGTEBQCGRLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)

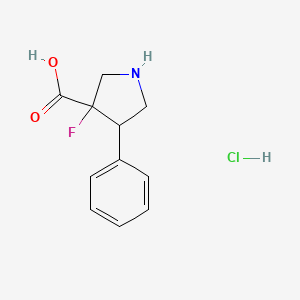
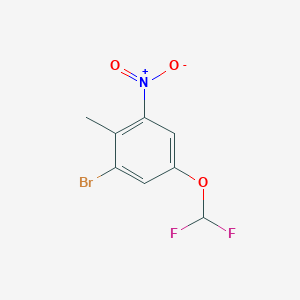
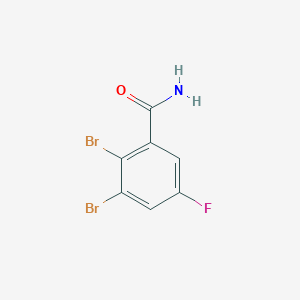

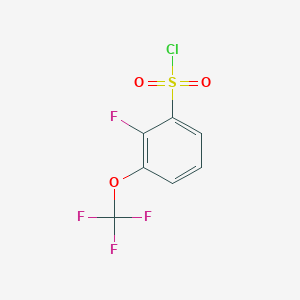
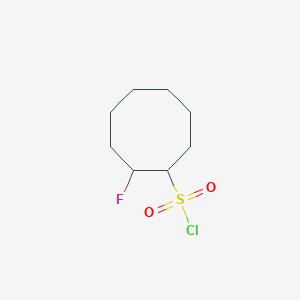
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)

